2-Bromo-5-(ethoxymethyl)thiophene 2-Bromo-5-(ethoxymethyl)thiophene
Brand Name: Vulcanchem
CAS No.: 1065184-21-5
VCID: VC11688157
InChI: InChI=1S/C7H9BrOS/c1-2-9-5-6-3-4-7(8)10-6/h3-4H,2,5H2,1H3
SMILES: CCOCC1=CC=C(S1)Br
Molecular Formula: C7H9BrOS
Molecular Weight: 221.12 g/mol

2-Bromo-5-(ethoxymethyl)thiophene

CAS No.: 1065184-21-5

Cat. No.: VC11688157

Molecular Formula: C7H9BrOS

Molecular Weight: 221.12 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-(ethoxymethyl)thiophene - 1065184-21-5

Specification

CAS No. 1065184-21-5
Molecular Formula C7H9BrOS
Molecular Weight 221.12 g/mol
IUPAC Name 2-bromo-5-(ethoxymethyl)thiophene
Standard InChI InChI=1S/C7H9BrOS/c1-2-9-5-6-3-4-7(8)10-6/h3-4H,2,5H2,1H3
Standard InChI Key AKCZPTUAEIAAFC-UHFFFAOYSA-N
SMILES CCOCC1=CC=C(S1)Br
Canonical SMILES CCOCC1=CC=C(S1)Br

Introduction

Synthesis of 2-Bromo-5-(ethoxymethyl)thiophene

Bromination Strategies

While no direct synthesis protocol exists for 2-bromo-5-(ethoxymethyl)thiophene, analogous bromination methods for thiophenes provide a foundational approach:

  • Direct Bromination: Thiophene derivatives are brominated using bromine or bromine donors in the presence of catalysts. For example, 2-bromo-5-methylthiophene is synthesized via bromine addition in acetic acid . Adapting this method, 5-(ethoxymethyl)thiophene could undergo bromination at the 2-position using H2O2\text{H}_2\text{O}_2-mediated bromine activation in a sulfuric acid medium .

  • Etherification Post-Bromination: Alternatively, bromination could precede ethoxymethyl group introduction. For instance, 2-bromothiophene might undergo Friedel-Crafts alkylation with chloromethyl ethyl ether, though regioselectivity challenges must be addressed .

Table 1: Hypothetical Synthesis Parameters

ParameterValue/DescriptionBasis in Literature
Starting Material5-(Ethoxymethyl)thiopheneAnalogous to
Brominating AgentBr2\text{Br}_2/H2O2\text{H}_2\text{O}_2 in H2SO4\text{H}_2\text{SO}_4Patent CN102363614A
Temperature4–6°COptimized for selectivity
Yield Estimate70–85%Comparable to

Physical and Chemical Properties

Physicochemical Characteristics

Extrapolating from 2-bromo-5-methylthiophene and benzothiophene derivatives :

Table 2: Estimated Properties of 2-Bromo-5-(ethoxymethyl)thiophene

PropertyValueRationale
Molecular Weight221.12 g/molC7H9BrOS\text{C}_7\text{H}_9\text{BrOS}
Density1.5–1.7 g/cm3^3Similar to
Boiling Point180–190°C (760 mmHg)Higher than due to ethoxymethyl
Melting Point45–55°CLower than (58°C)
SolubilityInsoluble in water; soluble in organic solvents (e.g., DCM, ethanol)Typical for bromothiophenes
LogP~3.5Increased hydrophobicity vs.

Spectroscopic Data

  • 1H NMR^1\text{H NMR}: Expected signals include a singlet for the ethoxymethyl -OCH2_2CH3_3 (δ 3.5–3.7 ppm) and aromatic protons (δ 6.8–7.2 ppm).

  • IR: Stretching vibrations for C-Br (~550 cm1^{-1}), C-S (700 cm1^{-1}), and ether C-O (1100 cm1^{-1}) .

Reactivity and Functionalization

Cross-Coupling Reactions

The bromine atom enables metal-catalyzed cross-couplings, such as:

  • Suzuki-Miyaura Coupling: To introduce aryl/heteroaryl groups at the 2-position, forming biaryl structures .

  • Buchwald-Hartwig Amination: For installing amine functionalities, relevant in drug discovery .

Applications in Research and Industry

Pharmaceutical Intermediates

Thiophene derivatives are pivotal in drug synthesis. For example:

  • Antimicrobial Agents: Analogous compounds exhibit activity against E. coli and S. aureus .

  • Antioxidants: Ethoxymethyl groups may enhance radical scavenging, as seen in Schiff base derivatives .

Materials Science

  • Conjugated Polymers: Bromothiophenes serve as monomers for conductive polymers used in organic electronics .

  • Ligands in Catalysis: The ethoxymethyl group could coordinate metals in catalytic systems .

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